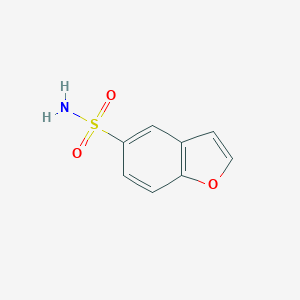

5-Benzofuransulfonamide(9CI)

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOAGDKJWLAULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzofuransulfonamide 9ci and Its Analogues

Established Synthetic Routes to 5-Benzofuransulfonamide(9CI)

The most common and well-established method for the synthesis of 5-Benzofuransulfonamide involves a two-step process: the chlorosulfonation of benzofuran (B130515) followed by amination of the resulting sulfonyl chloride.

Key Reaction Pathways and Reagents

The primary pathway for the synthesis of 5-Benzofuransulfonamide begins with the electrophilic substitution of benzofuran with chlorosulfonic acid. This reaction typically yields benzofuran-5-sulfonyl chloride as the major product. The regioselectivity of this reaction is directed towards the 5-position of the benzofuran ring.

The subsequent and final step is the amination of the benzofuran-5-sulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with an ammonia (B1221849) source, such as aqueous or anhydrous ammonia, to yield the desired 5-Benzofuransulfonamide.

Table 1: Key Reagents in the Established Synthesis of 5-Benzofuransulfonamide

| Step | Reagent | Role |

| 1. Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Sulfonating agent |

| 2. Amination | Ammonia (NH₃) | Nucleophile |

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of 5-Benzofuransulfonamide requires careful control of the reaction conditions in both the chlorosulfonation and amination steps.

For the chlorosulfonation of benzofuran, key parameters to consider include the reaction temperature and the stoichiometry of the reagents. Running the reaction at low temperatures can help to minimize the formation of undesired side products. The molar ratio of benzofuran to chlorosulfonic acid is also a critical factor that needs to be fine-tuned to maximize the yield of the desired sulfonyl chloride.

In the amination step, the choice of solvent and the method of ammonia addition can significantly impact the purity of the final product. The reaction is often carried out in a solvent that can dissolve the sulfonyl chloride and is inert to the reaction conditions. Careful control of the reaction temperature during the addition of ammonia is also crucial to prevent side reactions and ensure a high yield of the final sulfonamide.

Novel Synthetic Approaches for 5-Benzofuransulfonamide(9CI) Derivatives

Recent advances in organic synthesis have led to the development of novel methodologies for the preparation of 5-Benzofuransulfonamide derivatives. These approaches offer greater flexibility in introducing a wide range of functional groups onto the benzofuran scaffold.

Exploration of Diverse Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as powerful tools for the synthesis of 5-substituted benzofuransulfonamide analogues. These reactions typically involve the coupling of a 5-halo-benzofuransulfonamide with a suitable organoboron or alkyne partner.

Table 2: Examples of Coupling Reactions for the Synthesis of 5-Benzofuransulfonamide Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-Bromo-benzofuransulfonamide, Arylboronic acid | Pd catalyst, base | 5-Aryl-benzofuransulfonamide |

| Sonogashira | 5-Iodo-benzofuransulfonamide, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 5-Alkynyl-benzofuransulfonamide |

These coupling reactions offer a versatile platform for the synthesis of a diverse library of 5-Benzofuransulfonamide derivatives with various substituents at the 5-position, which is crucial for structure-activity relationship studies.

Regioselective Synthesis Strategies

The development of regioselective C-H functionalization methods provides a direct and atom-economical approach to the synthesis of 5-substituted benzofuransulfonamides. These methods allow for the direct introduction of functional groups at the 5-position of the benzofuran ring without the need for pre-functionalized starting materials. While still an emerging area, the application of directing groups or specific catalysts can control the regioselectivity of the reaction to favor substitution at the desired C-5 position.

Stereoselective Synthesis Methodologies

The synthesis of chiral 5-Benzofuransulfonamide analogues is an important area of research, particularly for applications in medicinal chemistry where stereochemistry can play a critical role in biological activity. Asymmetric synthesis strategies are being explored to introduce chirality into the benzofuran scaffold or its substituents. These methodologies may involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction. While specific examples for 5-Benzofuransulfonamide are limited, the broader field of asymmetric benzofuran synthesis provides a foundation for the development of these stereoselective routes.

Green Chemistry Principles in 5-Benzofuransulfonamide(9CI) Synthesis

The application of green chemistry principles to the synthesis of 5-Benzofuransulfonamide and its analogues is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental impact of synthetic processes. While specific literature detailing the green synthesis of 5-Benzofuransulfonamide is not extensively available, the principles of green chemistry can be applied to its traditional synthetic routes, primarily focusing on the reduction of hazardous reagents, use of benign solvents, and improvement of atom economy.

A conventional synthesis of 5-Benzofuransulfonamide typically involves the chlorosulfonation of benzofuran followed by amination. This process traditionally utilizes chlorosulfonic acid, a highly corrosive and hazardous reagent, and often employs chlorinated solvents. Green chemistry offers several avenues to improve this synthesis.

One of the core tenets of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media. For instance, the reaction of sulfonyl chlorides with amines can be efficiently carried out in water, often with the assistance of a base like sodium carbonate to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net This approach eliminates the need for volatile organic solvents (VOCs) that are common in traditional methods.

Another key principle is the use of catalysts to minimize waste. Catalytic methods for sulfonation are being explored as alternatives to stoichiometric reagents. While direct catalytic sulfonation of benzofuran at the 5-position presents challenges due to regioselectivity, the development of solid acid catalysts or other heterogeneous catalysts could offer a more sustainable route compared to the use of excess chlorosulfonic acid. Furthermore, catalyst-free synthesis methods for benzofuran derivatives have also been reported, which can reduce the environmental burden associated with catalyst preparation and removal. nih.gov

The choice of reagents is also a focal point. Instead of highly reactive and hazardous chlorosulfonic acid, milder and more selective sulfonating agents are being investigated. Moreover, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and energy consumption by minimizing purification steps and solvent usage. researchgate.net For example, a one-pot synthesis of sulfonamides from nitroarenes and arylsulfonyl chlorides in water has been described, showcasing a move towards more integrated and efficient green processes. researchgate.net

Energy efficiency is another consideration. The use of microwave irradiation or ultrasound-assisted synthesis can often reduce reaction times and energy input compared to conventional heating methods. researchgate.net These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could potentially be adapted for the synthesis of 5-Benzofuransulfonamide.

The following table summarizes a comparative analysis of traditional versus potential green synthetic approaches for the key steps in the synthesis of 5-Benzofuransulfonamide.

Table 1: Comparison of Traditional and Green Synthetic Approaches for 5-Benzofuransulfonamide Synthesis

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Sulfonation/Chlorosulfonation | Use of excess chlorosulfonic acid. | Catalytic sulfonation using solid acids; Use of milder sulfonating agents. | Use of catalytic reagents; Use of less hazardous chemicals. |

| Solvent | Chlorinated solvents (e.g., dichloromethane, chloroform). | Water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or solvent-free conditions. rsc.org | Use of safer solvents and auxiliaries. |

| Amination | Reaction of sulfonyl chloride with ammonia in an organic solvent. | Reaction in water with a base (e.g., Na2CO3) as a neutralizer. mdpi.comresearchgate.net | Use of safer solvents. |

| Energy Source | Conventional heating (reflux). | Microwave irradiation or sonication. | Design for energy efficiency. |

| Overall Process | Multi-step with isolation of intermediates. | One-pot synthesis. researchgate.net | Prevention of waste. |

While a specific, validated green synthesis protocol for 5-Benzofuransulfonamide is a subject for future research, the application of these established green chemistry principles offers a clear pathway to develop a more sustainable and environmentally benign manufacturing process for this important chemical compound.

Structural Elucidation and Characterization of 5 Benzofuransulfonamide 9ci and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal the electronic environment of individual atoms, the nature of chemical bonds, and the functional groups present within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iqmsu.edu By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity of atoms can be established. researchgate.net

¹H NMR Spectroscopy In the ¹H NMR spectrum of 5-Benzofuransulfonamide, distinct signals are expected for the protons of the benzofuran (B130515) ring system and the sulfonamide group. The aromatic protons on the benzene (B151609) ring and the furan (B31954) ring protons are anticipated to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the aromatic system. The two protons of the primary sulfonamide (-SO₂NH₂) group would likely appear as a single, often broad, resonance. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Spectral Data for 5-Benzofuransulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -SO₂NH₂ | Variable, broad | Singlet (s) | Chemical shift is solvent-dependent and may exchange with D₂O. |

| Aromatic/Furan Protons (5H) | ~6.7 - 8.2 | Doublet (d), Doublet of Doublets (dd), Multiplet (m) | Specific shifts and coupling patterns depend on the precise electronic environment and neighboring protons. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-Benzofuransulfonamide, eight distinct signals are expected for the carbon atoms of the benzofuran core, as they are all in unique chemical environments. These signals would appear in the aromatic/olefinic region of the spectrum (typically δ 100-160 ppm). msu.edu

Table 2: Predicted ¹³C NMR Spectral Data for 5-Benzofuransulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzofuran C-atoms (8C) | ~105 - 160 |

2D NMR Spectroscopy Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming structural assignments. A COSY spectrum would reveal correlations between coupled protons (protons on adjacent carbons), helping to piece together the fragments of the molecule. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound with high accuracy and offers structural clues based on the observed fragmentation patterns. libretexts.org For 5-Benzofuransulfonamide (C₈H₇NO₃S), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI), often follows predictable pathways. A characteristic fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.gov Other common fragmentation pathways involve the cleavage of the carbon-sulfur bond and subsequent fragmentation of the benzofuran ring system.

Table 3: Predicted Key Ions in the Mass Spectrum of 5-Benzofuransulfonamide

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 198 |

| [M-SO₂]⁺ | Fragment resulting from the loss of SO₂ | 134 |

| [C₈H₇O]⁺ | Fragment from C-S bond cleavage (Benzofuran portion) | 119 |

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. msu.edulibretexts.org The IR spectrum of 5-Benzofuransulfonamide is expected to show characteristic absorption bands corresponding to the N-H and S=O bonds of the sulfonamide group, as well as vibrations from the benzofuran ring. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. msu.edu

Table 4: Predicted Characteristic IR Absorption Frequencies for 5-Benzofuransulfonamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Sulfonamide S=O | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1180 - 1160 | Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzofuran moiety in 5-Benzofuransulfonamide. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org For conjugated systems, the most significant absorptions are typically due to π→π* transitions, which are expected for the benzofuran chromophore. shu.ac.uk The sulfonamide group can act as an auxochrome, potentially modifying the wavelength and intensity of the absorption maxima. uomustansiriyah.edu.iq

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of 5-Benzofuransulfonamide(9CI) Analogs

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides an electron density map of the molecule, from which the precise positions of atoms can be determined. nih.gov Application of X-ray crystallography to analogs of 5-Benzofuransulfonamide would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the sulfonamide group relative to the benzofuran ring.

Intermolecular Interactions: Detailed insight into how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the sulfonamide N-H and S=O groups of adjacent molecules) and π-π stacking of the aromatic rings. nih.gov

Absolute Configuration: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute stereochemistry.

While this technique requires the growth of a suitable single crystal, the resulting structural data is unparalleled in its detail and accuracy.

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. rsc.org For a compound like 5-Benzofuransulfonamide, the spots on the TLC plate can be visualized using UV light, owing to the UV-active benzofuran ring system.

Column Chromatography: This is the standard method for purifying compounds on a preparative scale. rsc.org By selecting an appropriate stationary phase (e.g., silica gel) and mobile phase (solvent system), 5-Benzofuransulfonamide can be isolated from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique used for the final purity assessment of a compound. A reversed-phase HPLC method would likely be employed, providing a quantitative measure of purity by detecting any minor impurities present in the sample.

Table 5: Summary of Chromatographic Methods for 5-Benzofuransulfonamide

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Number of components, relative polarity (Rf value) |

| Column Chromatography | Purification of reaction products | Isolation of the pure compound |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment, quantitative analysis | High-resolution separation, percentage purity |

In Vitro Biological Activities and Mechanistic Investigations of 5 Benzofuransulfonamide 9ci

In Vitro Biological Evaluation Methodologies for 5-Benzofuransulfonamide(9CI)

The initial assessment of novel compounds often involves evaluating their impact on cell viability and their ability to induce programmed cell death in cancer cell lines. These methodologies are fundamental to identifying promising therapeutic candidates for further development.

Cell-based assays are a cornerstone of anticancer drug discovery, providing a direct measure of a compound's ability to halt the proliferation of cancer cells. For derivatives of 5-benzofuransulfonamide, these screenings are often conducted across a wide array of cancer cell lines to assess both the potency and the selectivity of the compounds.

A common method employed is the sulforhodamine B (SRB) colorimetric assay, which relies on the ability of the SRB dye to bind to protein components of cells, thereby providing an estimation of the total cell biomass. This assay is used to determine the effect of a compound on cell growth over a period of time. In one such study, a series of novel benzofuran-based sulphonamides were evaluated for their antiproliferative activity at a concentration of 10 μM across a panel of sixty human cancer cell lines, a protocol established by the National Cancer Institute (NCI). nih.govnih.gov The results of these screenings indicated that while many derivatives showed non-significant antiproliferative activity, specific compounds, namely 5b and 10b , exhibited selective and moderate growth inhibitory effects against certain cancer cell lines. nih.govnih.gov

Other studies on different benzofuran (B130515) analogs have utilized similar methodologies to screen for antiproliferative activity against various cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer cell lines. nih.govnih.gov These large-scale screenings are invaluable for establishing initial structure-activity relationships (SAR), which guide the chemical modification of the benzofuran scaffold to enhance potency and selectivity.

Compounds that exhibit significant antiproliferative activity are further investigated to determine the mechanism by which they inhibit cell growth. A key desired mechanism for anticancer agents is the induction of apoptosis, or programmed cell death, which is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.

Methodologies to study apoptosis induction are multifaceted. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used technique. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.

Studies on benzofuran derivatives have demonstrated their capacity to induce apoptosis. For example, the benzofuran derivative Moracin N was shown to trigger apoptosis in non-small-cell lung carcinoma (NSCLC) cells. frontiersin.org The mechanism was linked to the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. frontiersin.org Another investigation into benzofuran-substituted chalcone derivatives found that they induced apoptosis in human lung and breast cancer cells through the extrinsic pathway. uludag.edu.tr These mechanistic studies often involve Western blot analysis to probe for changes in the expression levels of key apoptotic proteins, such as those belonging to the Bcl-2 family (e.g., Bcl-2, Bax) and caspases, which are the executive enzymes of apoptosis.

Enzyme Inhibition Kinetics of 5-Benzofuransulfonamide(9CI)

Many sulfonamide-based compounds, including derivatives of 5-benzofuransulfonamide, exert their biological effects by inhibiting specific enzymes. A primary target for this class of compounds is the carbonic anhydrase (CA) family of metalloenzymes. Kinetic studies are essential to quantify the inhibitory potency and to understand the mechanism of interaction between the inhibitor and the enzyme.

The potency of an enzyme inhibitor is quantitatively described by its inhibition constants, primarily the IC₅₀ and the Kᵢ. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a functional measure of potency and can be influenced by factors such as substrate concentration. nih.gov

The Kᵢ (inhibition constant) is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. nih.gov A lower Kᵢ value signifies a higher affinity and thus a more potent inhibitor. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for its substrate. nih.gov

For a series of newly synthesized benzofuran-based sulfonamides, their inhibitory activity was evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. The inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydrase assay. The results demonstrated potent, nanomolar-range inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

Inhibition Data for Benzofuran-Based Sulfonamides against hCA Isoforms

| Compound | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) |

|---|---|---|---|---|

| 4a | 204.5 | 31.5 | 33.3 | 26.9 |

| 4b | 298.6 | 12.3 | 55.4 | 38.8 |

| 5a | 37.4 | 12.5 | 45.6 | 10.1 |

| 5b | 125.4 | 15.6 | 27.7 | 32.5 |

| 9a | 1345.6 | 215.3 | 32.8 | 45.7 |

| 9b | 2456.3 | 358.9 | 40.5 | 25.6 |

| 9c | 4625.1 | 888.2 | 10.0 | 71.8 |

| 10a | 285.4 | 25.7 | 97.5 | 55.6 |

| 10b | 356.7 | 33.4 | 88.6 | 40.5 |

| 10c | 158.9 | 45.8 | 65.7 | 34.5 |

| 10d | 256.7 | 28.9 | 78.9 | 10.5 |

| AAZ * | 250 | 12 | 25 | 5.7 |

*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference compound. Data compiled from a study on novel benzofuran-based sulphonamides. nih.gov

Understanding the mechanism of inhibition is crucial for drug design and development. Reversible enzyme inhibitors are generally classified into three main types: competitive, non-competitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibitor and substrate are in direct competition for the same site.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency, but does not prevent the substrate from binding.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.

Sulfonamides are classic inhibitors of carbonic anhydrase. Their mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to the Zn(II) ion that is essential for catalytic activity within the enzyme's active site. nih.govmdpi.com This direct binding to the active site, where the natural substrate (CO₂) would normally interact, classifies sulfonamides, including benzofuran-sulfonamide derivatives, as competitive inhibitors . mdpi.com

The study of enzyme kinetics is governed by the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vₘₐₓ), the substrate concentration ([S]), and the Michaelis constant (Kₘ).

To determine these kinetic parameters and to elucidate the mechanism of inhibition, experimental data are often linearized using a double reciprocal plot, known as the Lineweaver-Burk plot . This plot graphs 1/V₀ versus 1/[S]. The resulting straight line allows for the determination of Vₘₐₓ (from the y-intercept, which is 1/Vₘₐₓ) and Kₘ (from the x-intercept, which is -1/Kₘ). researchgate.netresearchgate.net

In the presence of an inhibitor, the Lineweaver-Burk plot changes in a characteristic way depending on the mechanism of inhibition:

For a competitive inhibitor , such as a 5-benzofuransulfonamide derivative inhibiting carbonic anhydrase, the plot will show a series of lines (at different inhibitor concentrations) that intersect at the y-axis. This indicates that the apparent Kₘ increases (the x-intercept moves closer to zero), but the Vₘₐₓ remains unchanged. Essentially, the inhibition can be overcome by sufficiently high concentrations of the substrate. researchgate.netresearchgate.net

For a non-competitive inhibitor , the lines will intersect on the x-axis, indicating that Vₘₐₓ decreases but Kₘ is unchanged.

For an uncompetitive inhibitor , the lines will be parallel, indicating a decrease in both Vₘₐₓ and Kₘ.

By performing kinetic assays at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot, researchers can visually confirm the competitive inhibition mechanism of 5-benzofuransulfonamide derivatives on their target enzymes. researchgate.netresearchgate.net

Advanced Kinetic Models for Irreversible and Product Inhibition

To characterize the interaction of 5-Benzofuransulfonamide(9CI) with its potential biological targets, advanced kinetic models would be employed. These models are crucial for understanding the mechanism of enzyme inhibition, which can be either reversible or irreversible.

For irreversible inhibition , the inhibitor typically forms a covalent bond with the enzyme, leading to a time-dependent loss of enzyme activity. Kinetic studies would aim to determine the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). A common model for this is a two-step mechanism where a reversible enzyme-inhibitor complex (E-I) is initially formed, followed by an irreversible covalent modification to form the inactivated enzyme (E-I*).

Product inhibition studies would investigate whether the product of the enzymatic reaction can inhibit the enzyme's activity, often by competing with the substrate for binding to the active site. Progress curve analysis, where product formation is monitored over time, can reveal the presence and nature of product inhibition. mdpi.com Fitting these data to appropriate kinetic models allows for the determination of the product's inhibitory constant (K_ip).

Molecular Target Identification and Validation for 5-Benzofuransulfonamide(9CI)

Identifying the specific molecular targets of 5-Benzofuransulfonamide(9CI) is fundamental to understanding its biological effects. Various methodologies are utilized for this purpose.

Affinity-Based Approaches for 5-Benzofuransulfonamide(9CI) Target Identification

Affinity-based methods are a cornerstone of target identification and rely on the specific binding interaction between a small molecule and its protein target. rsc.orgnih.gov These techniques often involve modifying the compound of interest, in this case, 5-Benzofuransulfonamide(9CI), to create a probe.

Affinity Chromatography/Pulldown: The 5-Benzofuransulfonamide(9CI) molecule would be immobilized on a solid support (e.g., beads). A cell lysate is then passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry. drughunter.com

Photo-Affinity Labeling (PAL): This technique involves incorporating a photoreactive group into the structure of 5-Benzofuransulfonamide(9CI). researchgate.netscispace.com Upon exposure to UV light, this group forms a reactive intermediate that covalently crosslinks the compound to its binding partner, allowing for subsequent purification and identification. researchgate.netscispace.com

Genetic Interaction and Genomic Methods in 5-Benzofuransulfonamide(9CI) Target Discovery

Genetic and genomic approaches can provide valuable insights into the targets and pathways affected by a compound. nih.gov

Genetic Interaction Screens: These screens can identify genes that either enhance or suppress the phenotypic effect of 5-Benzofuransulfonamide(9CI). For example, in a yeast model, a library of gene deletion strains could be screened for increased sensitivity or resistance to the compound, suggesting that the deleted genes are involved in the compound's mechanism of action.

Genomic Profiling: Techniques such as transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns in cells treated with 5-Benzofuransulfonamide(9CI). These changes can point towards the cellular pathways and, by extension, the molecular targets that are modulated by the compound.

Phenotypic Drug Discovery Approaches for 5-Benzofuransulfonamide(9CI)

Phenotypic drug discovery (PDD) begins by identifying compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the target. sciltp.comresearchgate.net If 5-Benzofuransulfonamide(9CI) were identified through such a screen, subsequent efforts would focus on target deconvolution. researchgate.net

Modern PDD often utilizes high-content imaging and analysis to quantify subtle phenotypic changes across a range of cellular parameters. biocompare.com Once a hit like 5-Benzofuransulfonamide(9CI) is identified, the target identification methods described above (e.g., affinity-based and genetic approaches) are employed to determine its mechanism of action. nih.gov

Biochemical and Cell-Based Profiling Platforms for 5-Benzofuransulfonamide(9CI)

Broad profiling of a compound's activity across a panel of biochemical and cell-based assays can help to identify its molecular targets and predict its biological effects.

Biochemical Profiling: This involves testing 5-Benzofuransulfonamide(9CI) against a large panel of purified enzymes and receptors to identify direct interactions. This can reveal both on-target and potential off-target activities.

Cell-Based Profiling: Platforms like the BioMAP systems utilize various human primary cell-based models that recapitulate aspects of tissue and disease biology. eurofinsdiscovery.com Profiling 5-Benzofuransulfonamide(9CI) across these systems would generate a "fingerprint" of its biological activity, which can be compared to a database of known drugs to infer its mechanism of action. eurofinsdiscovery.com

Elucidation of Mode of Action at the Molecular and Cellular Level for 5-Benzofuransulfonamide(9CI)

Elucidating the mode of action (MoA) involves integrating data from various experimental approaches to build a comprehensive picture of how a compound exerts its effects. nih.govnih.gov For 5-Benzofuransulfonamide(9CI), this would involve:

Confirming Target Engagement: Once potential targets are identified, it is crucial to confirm that the compound directly binds to and modulates the activity of these targets in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to monitor target engagement in live cells.

Mapping Pathway Effects: Researchers would investigate the downstream cellular consequences of target modulation by 5-Benzofuransulfonamide(9CI). This could involve studying changes in signaling pathways, protein-protein interactions, and other cellular processes.

Linking Molecular Action to Phenotype: The ultimate goal is to establish a clear causal link between the molecular interaction of 5-Benzofuransulfonamide(9CI) with its target(s) and the observed cellular or physiological phenotype. This often involves genetic validation, such as demonstrating that knocking out or knocking down the target protein mimics or blocks the effect of the compound.

Structure Activity Relationship Sar Studies of 5 Benzofuransulfonamide 9ci Derivatives

Design Principles for 5-Benzofuransulfonamide(9CI) Analogues Based on SAR Hypotheses

The design of novel 5-Benzofuransulfonamide analogues is guided by several key SAR hypotheses derived from the study of related benzofuran (B130515) and sulfonamide-containing compounds. A primary principle involves the strategic placement of substituents on the benzofuran ring to modulate biological activity. For instance, the introduction of various functional groups at different positions of the benzofuran scaffold has been shown to significantly impact the anticancer properties of related compounds. The electronic and steric properties of these substituents are critical in determining the binding affinity and efficacy of the analogues.

Another core design strategy is the modification of the sulfonamide moiety. The nature of the substituent on the sulfonamide nitrogen can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. For example, in the broader class of sulfonamides, substitutions on the amide nitrogen have been extensively explored to optimize target engagement and cellular activity.

Furthermore, the concept of molecular hybridization, which involves combining the 5-benzofuransulfonamide scaffold with other pharmacologically active moieties, represents a promising design principle. This approach aims to create hybrid molecules with synergistic or additive biological effects. The selection of the linked pharmacophore is based on the desired therapeutic target and the established SAR of both components.

Positional and Substituent Effects on Biological Activity of 5-Benzofuransulfonamide(9CI)

The biological activity of 5-Benzofuransulfonamide derivatives is highly sensitive to the nature and position of substituents on the benzofuran ring system. Studies on various benzofuran derivatives have demonstrated that the introduction of different functional groups can lead to a wide range of biological responses, including anticancer and enzyme inhibitory activities.

Substituent Effects: The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the benzofuran ring, thereby influencing its interaction with biological targets. For example, in some classes of isoflavonoids, which share a benzofuran-like core, electron-donating groups have been shown to enhance radical scavenging activity by decreasing the O-H bond dissociation energy nih.gov. Conversely, electron-withdrawing groups can stabilize the parent molecule, potentially affecting its reactivity and binding affinity nih.gov.

Positional Effects: The position of the substituent on the benzofuran ring is also a critical determinant of biological activity. Research on other heterocyclic compounds has shown that the specific location of a substituent can dramatically alter the molecule's potency and selectivity. For instance, in a series of thiosemicarbazide derivatives, the position of a methoxyphenyl substituent was found to significantly influence their antibacterial activity nih.gov. While specific studies on 5-Benzofuransulfonamide are limited, these findings from related scaffolds underscore the importance of systematic exploration of positional isomers to identify the optimal substitution pattern for a desired biological effect.

The following table summarizes the general effects of substituents observed in related benzofuran and sulfonamide derivatives, which can be extrapolated as guiding principles for the 5-Benzofuransulfonamide series.

| Substituent Type | General Effect on Biological Activity (in related compounds) | Reference |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance activity by increasing electron density and modulating binding interactions. | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens) | Can increase potency through various mechanisms including enhanced binding affinity and altered metabolic stability. | nih.gov |

| Hydrophilic Groups (e.g., -OH, -NH2) | May improve solubility and pharmacokinetic properties, potentially leading to better in vivo efficacy. | |

| Bulky/Steric Groups | Can either enhance or decrease activity depending on the size and shape of the target's binding pocket. |

Stereochemical Influences on the Activity of 5-Benzofuransulfonamide(9CI) Derivatives

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral 5-Benzofuransulfonamide derivatives. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target, as enzymes and receptors are often stereoselective.

The introduction of a chiral center into a 5-Benzofuransulfonamide derivative can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological properties. One enantiomer may be highly active, while the other may be less active or even inactive. This phenomenon is well-documented for a wide range of therapeutic agents. For instance, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers displayed potent antimalarial activity, whereas other stereoisomers were significantly less active, suggesting that stereochemistry plays a crucial role in their biological effect mdpi.com.

The differential activity of stereoisomers can be attributed to their distinct interactions with the chiral environment of the biological target. The specific orientation of functional groups in one stereoisomer may allow for optimal binding interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the target, leading to a potent biological response. In contrast, the other stereoisomer may not be able to achieve the same favorable binding orientation, resulting in reduced or no activity.

While specific studies on the stereochemical influences on the activity of 5-Benzofuransulfonamide derivatives are not extensively documented in the available literature, the principles of stereoselectivity observed in other drug classes are expected to apply. Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral 5-Benzofuransulfonamide derivatives are essential for a comprehensive understanding of their SAR and for the development of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Benzofuransulfonamide(9CI) Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern biological activity.

The development of a QSAR model for a series of 5-Benzofuransulfonamide derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. The selection of relevant descriptors that are highly correlated with the biological activity is a critical step in model development.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build the QSAR model. The goal is to generate a mathematical equation that can accurately predict the biological activity of a compound based on its calculated descriptors.

The predictive power and robustness of a developed QSAR model must be rigorously validated before it can be used for reliable predictions. Validation is typically performed using both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (LOO-CV), are used to assess the stability and predictive ability of the model within the training set of compounds. A high cross-validated correlation coefficient (q²) indicates a robust model.

External validation is considered the most stringent test of a QSAR model's predictive performance. This involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model development process. The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values for the test set compounds. A high predictive correlation coefficient (R²pred) for the external test set indicates that the model has good generalizability and can be used to predict the activity of new, untested compounds.

While specific QSAR models for the 5-Benzofuransulfonamide series are not detailed in the provided search results, the general principles of QSAR model development and validation are well-established and would be applicable to this class of compounds.

Computational Chemistry and Molecular Modeling of 5 Benzofuransulfonamide 9ci

Molecular Docking Studies of 5-Benzofuransulfonamide(9CI) with Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Benzofuransulfonamide(9CI), docking studies have been instrumental in identifying and characterizing its interactions with putative biological targets. Based on the known activities of structurally related benzofuran (B130515) sulfonamide derivatives, key targets for in silico investigation include enzymes such as carbonic anhydrases and various kinases. researchgate.nettandfonline.com

Docking simulations of 5-Benzofuransulfonamide(9CI) into the active sites of these putative protein targets reveal a consistent pattern of interactions crucial for its binding. The sulfonamide moiety is a key pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrase or forming critical hydrogen bonds with backbone amides in kinase domains. researchgate.netmdpi.com

Specifically, in the active site of carbonic anhydrase IX (CA IX), a tumor-associated enzyme, the sulfonamide group of analogous compounds has been shown to coordinate with the catalytic zinc ion. researchgate.net Furthermore, the benzofuran ring can engage in hydrophobic interactions with nonpolar residues, while the oxygen and nitrogen atoms of the sulfonamide group can act as hydrogen bond acceptors and donors with key amino acid residues such as Thr199 in the active site of human carbonic anhydrase II. nih.gov

Table 1: Predicted Ligand-Protein Interactions for 5-Benzofuransulfonamide(9CI) with Putative Targets (Hypothetical)

| Putative Target | Interacting Residues | Interaction Type |

|---|---|---|

| Carbonic Anhydrase IX | Zn2+, His94, His96, His119, Thr199, Thr200 | Coordination, Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Glu81, Phe80, Asp86, Lys33 | Hydrogen Bond, Hydrophobic, Ionic Interaction |

Binding affinity predictions, often expressed as a docking score or estimated free energy of binding (ΔG), provide a quantitative measure of the strength of the interaction between a ligand and its target. For 5-Benzofuransulfonamide(9CI), these predictions are crucial for ranking its potential efficacy against different targets and for comparing it with known inhibitors. Studies on similar benzofuran sulfonamides have reported binding affinities in the nanomolar range for targets like carbonic anhydrases. nih.gov

The predicted binding affinities are calculated based on scoring functions that take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and desolvation penalties. The docking scores for 5-Benzofuransulfonamide(9CI) against its putative targets would be expected to be comparable to those of other bioactive sulfonamides.

Table 2: Predicted Binding Affinities of 5-Benzofuransulfonamide(9CI) with Putative Targets (Hypothetical)

| Putative Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Carbonic Anhydrase IX | -8.5 | ~50 nM |

| Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | ~25 nM |

Quantum Chemical Calculations for 5-Benzofuransulfonamide(9CI)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of 5-Benzofuransulfonamide(9CI). nih.govmdpi.com These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

The electronic structure analysis of 5-Benzofuransulfonamide(9CI) involves the calculation of various molecular properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest. The HOMO is typically localized on the electron-rich benzofuran ring system, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often centered on the sulfonamide group, suggesting its role in accepting electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 5-Benzofuransulfonamide(9CI), the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group, making them potential sites for hydrogen bonding.

Table 3: Calculated Electronic Properties of 5-Benzofuransulfonamide(9CI) (Hypothetical)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 Debye |

Conformational analysis is performed to identify the low-energy conformations of 5-Benzofuransulfonamide(9CI). The molecule possesses rotational freedom around the bond connecting the benzofuran ring and the sulfonamide group. Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable conformers. The preferred conformation is critical for understanding how the molecule fits into the binding pocket of a protein. The global minimum energy conformation is the one most likely to be biologically active.

Molecular Dynamics Simulations for 5-Benzofuransulfonamide(9CI)-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.org An MD simulation of a 5-Benzofuransulfonamide(9CI)-target complex would involve simulating the movements of all atoms in the system, including water molecules, to understand the stability of the binding mode and the key interactions that persist over the simulation period.

Analysis of the MD trajectory can reveal important information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity. mdpi.com

Table 4: Representative Data from a Hypothetical Molecular Dynamics Simulation of 5-Benzofuransulfonamide(9CI)-CDK2 Complex

| Analysis Metric | Observation |

|---|---|

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Hydrogen Bond Occupancy (with Leu83) | > 90% |

| Calculated Binding Free Energy (MM/PBSA) | -35 kcal/mol |

Lack of Specific Research Hinders In-Depth Analysis of De Novo Design Incorporating the 5-Benzofuransulfonamide Scaffold

De novo drug design is a computational methodology that aims to generate novel molecular structures with desired pharmacological properties from the ground up. This process often involves the use of a starting fragment or scaffold that is known to interact with a biological target. The scaffold is then elaborated upon by computationally adding chemical functionalities to optimize binding affinity and other drug-like properties.

Fragment-based drug discovery (FBDD) is a related approach where small, low-affinity compounds (fragments) that bind to a target are identified and then grown or linked together to create more potent leads. It is conceivable that the 5-benzofuransulfonamide core could serve as a valuable fragment or scaffold in such design strategies due to its structural features, which could allow for favorable interactions with a variety of protein targets.

In silico studies on related structures, such as benzofuran derivatives and other sulfonamides, have demonstrated the utility of computational methods in predicting their biological activities and guiding the design of new compounds. These studies often employ techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations to understand the structure-activity relationships and binding modes of these compounds.

However, the absence of specific studies on the 5-benzofuransulfonamide scaffold in the context of de novo design means that a detailed analysis of its application, including specific computational strategies, software used, and the resulting novel molecular structures, cannot be provided at this time. The potential of this scaffold in de novo design remains an area open for future investigation.

Future Directions and Research Opportunities for 5 Benzofuransulfonamide 9ci

Exploration of Novel Therapeutic Applications Beyond Current Findings

The benzofuran (B130515) sulfonamide core is a well-established pharmacophore, particularly recognized for its role in carbonic anhydrase inhibition. This has led to the exploration of these compounds in therapeutic areas such as glaucoma, epilepsy, and certain types of cancer. However, the future for 5-Benzofuransulfonamide(9CI) and its analogues lies in expanding this therapeutic scope.

Key areas for future investigation include:

Anticancer Therapies: Beyond carbonic anhydrase IX (CA IX) inhibition, which is linked to tumor hypoxia, derivatives of benzofuran sulfonamides are being explored as inhibitors of other cancer-related targets. For instance, N-(benzofuran-5-yl)aromaticsulfonamide derivatives have shown potential as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator in tumor metastasis and angiogenesis. Future studies could focus on tailoring the 5-Benzofuransulfonamide(9CI) structure to enhance HIF-1 inhibition and evaluating its efficacy in various cancer models.

Antimicrobial Agents: The sulfonamide moiety is a classic feature of antibacterial drugs. While research into sulfonamides for treating infections caused by pathogens like Staphylococcus aureus has been ongoing, the unique structural contributions of the benzofuran component could be leveraged to develop novel antimicrobial agents. Future work should involve screening 5-Benzofuransulfonamide(9CI) and its derivatives against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Antiviral Applications: Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for the innate immune response to viral infections. This opens up an exciting avenue for developing 5-Benzofuransulfonamide(9CI)-based compounds as broad-spectrum antiviral agents. Investigating the ability of this specific sulfonamide to modulate the STING pathway and its efficacy against various viruses is a compelling future direction.

Neurological Disorders: The role of carbonic anhydrase inhibitors in managing neurological conditions like epilepsy is well-documented. Given this precedent, there is potential to explore 5-Benzofuransulfonamide(9CI) for other neurological applications, such as managing idiopathic intracranial hypertension or as a component in multi-target therapies for neurodegenerative diseases.

Table 1: Potential Therapeutic Targets for 5-Benzofuransulfonamide(9CI) Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Carbonic Anhydrase IX (CA IX) | Inhibition of tumor-associated CA IX can counteract hypoxia-induced chemoresistance. |

| Oncology | Hypoxia-Inducible Factor-1 (HIF-1) | Inhibition of HIF-1 can disrupt tumor angiogenesis and metastasis. |

| Infectious Diseases | Dihydropteroate Synthase | Classic sulfonamide target; the benzofuran moiety may confer novel binding interactions. |

| Virology | Stimulator of Interferon Genes (STING) | Activation of the STING pathway can induce a potent antiviral state. |

| Neurology | Carbonic Anhydrase Isoforms | Modulation of specific brain-expressed carbonic anhydrases can impact neuronal excitability. |

Development of Advanced Synthetic Methodologies for Complex 5-Benzofuransulfonamide(9CI) Architectures

To fully explore the therapeutic potential of 5-Benzofuransulfonamide(9CI), the development of more sophisticated and efficient synthetic methods is crucial. While foundational synthetic routes exist, future research will likely focus on strategies that allow for greater structural diversity and complexity.

Future directions in synthesis include:

Catalytic Strategies: The use of transition metal catalysts, such as palladium and copper, has revolutionized the synthesis of complex organic molecules. Future work should focus on developing novel catalytic methods for the functionalization of the benzofuran ring and the sulfonamide group. This could include C-H activation techniques to introduce substituents at specific positions, leading to the rapid generation of diverse compound libraries. Photocatalytic methods are also emerging as a sustainable approach for forming key bonds in these structures.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of 5-Benzofuransulfonamide(9CI) and its analogues could accelerate the production of these compounds for biological screening.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of 5-Benzofuransulfonamide(9CI) Action

A significant opportunity for advancing our understanding of 5-Benzofuransulfonamide(9CI) lies in the application of multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a drug, revealing its mechanism of action and potential off-target effects.

Future research should incorporate:

Transcriptomic Analysis: By sequencing the RNA from cells treated with 5-Benzofuransulfonamide(9CI), researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways that are perturbed by the compound.

Proteomic Profiling: Using techniques like mass spectrometry, changes in the protein landscape of cells following treatment can be assessed. This can help to identify the direct protein targets of the compound as well as downstream changes in protein expression that result from its activity.

Metabolomic Studies: The analysis of small molecule metabolites can reveal how 5-Benzofuransulfonamide(9CI) affects cellular metabolism. This is particularly relevant given the role of carbonic anhydrase in metabolic processes.

By integrating these different omics datasets, a comprehensive picture of the biological effects of 5-Benzofuransulfonamide(9CI) can be constructed, leading to a more complete understanding of its therapeutic potential and potential liabilities.

Computational-Experimental Synergies in 5-Benzofuransulfonamide(9CI) Research

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For 5-Benzofuransulfonamide(9CI), this integrated approach will be essential for accelerating the design and optimization of new therapeutic agents.

Future research will benefit from:

Molecular Docking and Dynamics: In silico docking studies can predict how 5-Benzofuransulfonamide(9CI) and its analogues bind to the active sites of various protein targets. Molecular dynamics simulations can then be used to understand the stability of these interactions over time. This information can guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of benzofuran sulfonamide derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 5-Benzofuransulfonamide(9CI) analogues. This can help to identify and eliminate compounds with poor drug-like properties early in the discovery process.

By closely integrating these computational predictions with experimental validation, the research and development process for 5-Benzofuransulfonamide(9CI)-based therapeutics can be made more efficient and cost-effective.

Q & A

Q. Basic Characterization :

- NMR : and NMR (DMSO-d6 or CDCl3) to confirm sulfonamide proton signals (δ 7.5–8.5 ppm) and benzofuran backbone.

- FT-IR : Look for sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm).

Advanced Analysis : - High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with theoretical masses.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

What are the key considerations for handling and storing 5-Benzofuransulfonamide(9CI) to ensure experimental reproducibility?

Q. Basic Protocols :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments.

Advanced Precautions : - Oxygen Sensitivity : For long-term stability, purge containers with argon or nitrogen.

- Hygroscopicity : Monitor water content via Karl Fischer titration if used in moisture-sensitive reactions .

How can computational models predict the reactivity of 5-Benzofuransulfonamide(9CI) in novel reactions?

Q. Advanced Methodologies :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies.

- Docking Studies : Investigate binding affinities with biological targets (e.g., enzymes) for pharmacological applications .

What strategies resolve discrepancies in reported physicochemical properties of benzofuran derivatives?

Q. Advanced Approaches :

- Cross-Validation : Compare melting points (e.g., 189–190°C for benzofuran carboxylic acid derivatives ) with DSC (Differential Scanning Calorimetry) to detect impurities.

- Chromatographic Purity Checks : Use HPLC-UV (λ = 254 nm) to identify co-eluting contaminants affecting reported values.

- Structural Confirmation : Re-synthesize compounds using literature protocols to verify reproducibility .

What analytical techniques are effective in identifying degradation products of 5-Benzofuransulfonamide(9CI) under varying conditions?

Q. Advanced Techniques :

- LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed sulfonic acids) using fragmentation patterns.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate stability challenges.

- NMR Kinetic Studies : Monitor time-dependent changes in proton environments to identify decomposition pathways .

How can researchers mitigate interference from by-products during the synthesis of 5-Benzofuransulfonamide(9CI)?

Q. Advanced Strategies :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonamide derivatives from unreacted starting materials.

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound.

- In-line FTIR Monitoring : Track reaction intermediates in real-time to halt reactions at optimal conversion points .

What are the best practices for evaluating the toxicity profile of 5-Benzofuransulfonamide(9CI) in preclinical studies?

Q. Advanced Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.